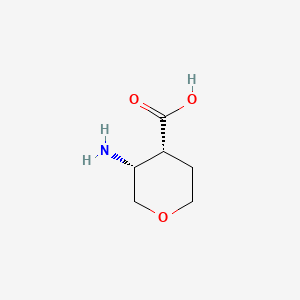

cis-3-Amino-tetrahydropyran-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

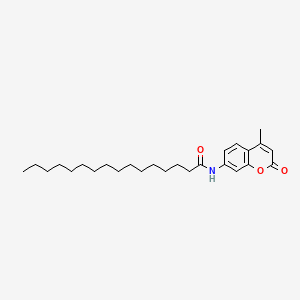

“Cis-3-Amino-tetrahydropyran-4-carboxylic acid” is a chemical compound with the CAS Number: 1233010-36-0 and a linear formula of C6H11NO3 . It has a molecular weight of 145.16 . The IUPAC name for this compound is (3R,4R)-3-aminotetrahydro-2H-pyran-4-carboxylic acid . It is typically stored at room temperature and appears as a white to yellow solid .

Molecular Structure Analysis

The InChI code for “cis-3-Amino-tetrahydropyran-4-carboxylic acid” is 1S/C6H11NO3/c7-5-3-10-2-1-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 . This indicates that the molecule contains a six-membered ring structure, which is characteristic of tetrahydropyran compounds .Physical And Chemical Properties Analysis

“Cis-3-Amino-tetrahydropyran-4-carboxylic acid” is a white to yellow solid . It has a molecular weight of 145.16 and a linear formula of C6H11NO3 . It is typically stored at room temperature .Scientific Research Applications

Spin Label Amino Acid TOAC in Peptide Studies

The paramagnetic amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) has been extensively used in studies of peptides and peptide synthesis. Its rigid cyclic structure and peptide bond incorporation make it invaluable for analyzing peptide backbone dynamics and secondary structure using EPR spectroscopy and other physical techniques. This approach has enabled detailed studies on peptide-membrane interactions, peptide-protein interactions, and peptide-nucleic acid interactions, suggesting its broader application in understanding peptide behavior and function in biological systems (Schreier et al., 2012).

Muconic Acid Isomers in Biobased Economy

Muconic acid, featuring conjugated double bonds and existing in several isomeric forms, serves as a starting material for synthesizing value-added products and specialty polymers. This highlights its role in the biobased economy, where chemical and biotechnological pathways are explored for its production and valorization. The synthesis and transformation pathways of muconic acid underscore the chemical versatility and economic potential of carboxylic acid derivatives in creating sustainable materials and chemicals (Khalil et al., 2020).

Metathesis Reactions in Synthesizing β-Amino Acid Derivatives

Metathesis reactions, including ring-opening, ring-closing, and cross metathesis, have been pivotal in synthesizing cyclic β-amino acids and their derivatives. These compounds are of significant interest in drug research due to their biological relevance. The application of metathesis reactions demonstrates the synthetic versatility in accessing a variety of functionalized β-amino acid derivatives, offering pathways to novel molecular entities for therapeutic applications (Kiss et al., 2018).

Biocatalyst Inhibition by Carboxylic Acids

The inhibitory effects of carboxylic acids on microbial biocatalysts used in fermentative production of biorenewable chemicals have been reviewed. Understanding the mechanisms of inhibition by carboxylic acids, including effects on cell membranes and internal pH, is crucial for engineering robust microbial strains. This research direction is fundamental for improving the yield and efficiency of bioprocesses for producing carboxylic acids and other biorenewable chemicals (Jarboe et al., 2013).

Safety and Hazards

properties

IUPAC Name |

(3R,4R)-3-aminooxane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c7-5-3-10-2-1-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEHMQSNKIZXQK-UHNVWZDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]([C@@H]1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679373 |

Source

|

| Record name | (3R,4R)-3-Aminooxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-3-Amino-tetrahydropyran-4-carboxylic acid | |

CAS RN |

1233010-36-0 |

Source

|

| Record name | (3R,4R)-3-Aminooxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B578609.png)